molecular formula C18H17NO3 B2449283 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 338759-79-8

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2449283
CAS No.: 338759-79-8
M. Wt: 295.338
InChI Key: RSGHTBXQXBENFM-UHFFFAOYSA-N
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Description

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Potential use in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:

    Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Methoxylation: Introduction of the methoxy group at the 8th position can be done using methanol and a suitable catalyst.

    Amidation: The carboxylic acid group at the 3rd position is converted to the carboxamide by reacting with 4-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: 8-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide.

    Reduction: 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-amine.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with the methoxy group at the 7th position.

    8-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-12-6-8-15(9-7-12)19-18(20)14-10-13-4-3-5-16(21-2)17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGHTBXQXBENFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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